{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
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Overview
Description
The compound {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps:
Formation of the 4-chlorophenoxy methyl group: This step involves the reaction of 4-chlorophenol with formaldehyde under basic conditions to form the 4-chlorophenoxy methyl intermediate.
Synthesis of the 2-furyl group: The 2-furyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of intermediates: The 4-chlorophenoxy methyl intermediate is then coupled with the 2-furyl group using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the pyrazole ring: The pyrazole ring is formed by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Final assembly: The final step involves the coupling of the pyrazole ring with the previously synthesized intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation using H₂ and a metal catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like NaOH (sodium hydroxide) or K₂CO₃ (potassium carbonate).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Exploration of its properties for use in advanced materials, such as polymers or coatings.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can be compared with other similar compounds, such as:
{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: Similar structure but with a methoxy group instead of a chlorine atom.
{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: Similar structure but with a bromine atom instead of a chlorine atom.
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: Similar structure but with a fluorine atom instead of a chlorine atom.
These comparisons highlight the unique properties of This compound , such as its specific reactivity and potential biological activity.
Properties
Molecular Formula |
C17H14ClF3N2O4 |
---|---|
Molecular Weight |
402.7g/mol |
IUPAC Name |
[5-[(4-chlorophenoxy)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14ClF3N2O4/c1-10-8-16(25,17(19,20)21)23(22-10)15(24)14-7-6-13(27-14)9-26-12-4-2-11(18)3-5-12/h2-7,25H,8-9H2,1H3 |
InChI Key |
ULGUSPCLDUIBGD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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